molecular formula C21H38O4 B14782045 (Z)-3-((heptadecyloxy)carbonyl)acrylic acid

(Z)-3-((heptadecyloxy)carbonyl)acrylic acid

Cat. No.: B14782045
M. Wt: 354.5 g/mol
InChI Key: CUOOOYOREBCEAQ-UHFFFAOYSA-N
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Description

(Z)-3-((Heptadecyloxy)carbonyl)acrylic acid is an α,β-unsaturated carbonyl compound. These compounds are key building blocks in organic chemistry due to their versatile reactivity and ability to participate in various chemical transformations . This particular compound features a long heptadecyloxy chain, which can influence its physical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-((heptadecyloxy)carbonyl)acrylic acid typically involves the esterification of heptadecanol with acrylic acid, followed by a selective hydrogenation process to achieve the desired (Z)-configuration. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under controlled temperature and pressure .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: (Z)-3-((Heptadecyloxy)carbonyl)acrylic acid is used as a precursor in the synthesis of complex organic molecules. Its reactivity makes it valuable in the development of new materials and catalysts .

Biology: In biological research, this compound can be used to study the effects of long-chain fatty acid derivatives on cellular processes. It may also serve as a model compound for investigating the metabolism of similar molecules .

Medicine: The compound’s potential bioactivity makes it a candidate for drug development. Its derivatives could be explored for their therapeutic properties .

Industry: In the industrial sector, this compound can be used in the production of specialty polymers and coatings. Its unique properties can enhance the performance of these materials .

Properties

Molecular Formula

C21H38O4

Molecular Weight

354.5 g/mol

IUPAC Name

4-heptadecoxy-4-oxobut-2-enoic acid

InChI

InChI=1S/C21H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-25-21(24)18-17-20(22)23/h17-18H,2-16,19H2,1H3,(H,22,23)

InChI Key

CUOOOYOREBCEAQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCOC(=O)C=CC(=O)O

Origin of Product

United States

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